Cas no 87469-12-3 (1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride)

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is a reactive sulfonyl chloride derivative commonly employed as a versatile intermediate in organic synthesis. Its tetrazole ring confers stability while the sulfonyl chloride group enables efficient functionalization, making it valuable for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The methyl substitution enhances solubility and handling compared to unsubstituted analogs. This compound is particularly useful in pharmaceutical and agrochemical research, where selective sulfonylation is required. Its reactivity with amines and alcohols under mild conditions allows for streamlined derivatization. Proper storage under anhydrous conditions is recommended due to its moisture sensitivity. The product is typically characterized by NMR and HPLC for purity verification.
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride structure
87469-12-3 structure
Product name:1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
CAS No:87469-12-3
MF:C2H3ClN4O2S
MW:182.58881688118
MDL:MFCD18275983
CID:4272863
PubChem ID:22485766

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole-5-sulfonyl chloride, 1-methyl-
    • 1-methyl-1H-Tetrazole-5-sulfonyl chloride
    • 1-methyltetrazole-5-sulfonyl chloride
    • 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
    • SCHEMBL2765285
    • EN300-275167
    • DA-01811
    • AKOS012451109
    • 87469-12-3
    • MDL: MFCD18275983
    • Inchi: InChI=1S/C2H3ClN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3
    • InChI Key: RJOGPASJXUHWQQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 181.966524g/mol
  • Surface Charge: 0
  • XLogP3: -0.1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 181.966524g/mol
  • Monoisotopic Mass: 181.966524g/mol
  • Topological Polar Surface Area: 86.1Ų
  • Heavy Atom Count: 10
  • Complexity: 210
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-275167-1.0g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
1.0g
$1142.0 2025-03-20
Enamine
EN300-275167-0.1g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
0.1g
$1005.0 2025-03-20
Enamine
EN300-275167-0.25g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
0.25g
$1051.0 2025-03-20
Enamine
EN300-275167-10.0g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
10.0g
$4914.0 2025-03-20
Enamine
EN300-275167-0.05g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
0.05g
$959.0 2025-03-20
Enamine
EN300-275167-2.5g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
2.5g
$2240.0 2025-03-20
Enamine
EN300-275167-1g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3
1g
$1142.0 2023-09-10
Enamine
EN300-275167-10g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3
10g
$4914.0 2023-09-10
Enamine
EN300-275167-5.0g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
5.0g
$3313.0 2025-03-20
Enamine
EN300-275167-0.5g
1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride
87469-12-3 95.0%
0.5g
$1097.0 2025-03-20

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride Related Literature

Additional information on 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride: A Comprehensive Overview

The compound with CAS No. 87469-12-3, commonly referred to as 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of tetrazole, a heterocyclic structure known for its stability and reactivity in various chemical transformations. The sulfonyl chloride group attached to the tetrazole ring introduces unique electronic properties and reactivity, making it a valuable building block in modern chemistry.

Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom in the ring structure. The presence of the methyl group at the 1-position of the tetrazole ring in 1-methyl-1H-1,2,3,4-tetrazole confers additional steric bulk and electronic effects to the molecule. This modification enhances its stability under certain reaction conditions while retaining its ability to participate in various nucleophilic substitutions and coupling reactions.

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that plays a pivotal role in the reactivity of this compound. It is known for its ability to act as an electrophilic agent in nucleophilic substitution reactions. In the case of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride, this group enables the molecule to serve as an effective precursor for sulfonamides and other sulfur-containing compounds. Recent studies have highlighted its utility in the synthesis of bioactive molecules and advanced materials.

Recent research has focused on optimizing the synthesis of tetrazole derivatives such as this compound. Traditional methods involve multi-step processes that often require harsh reaction conditions or expensive reagents. However, advancements in catalytic chemistry and green chemistry have led to more efficient and environmentally friendly synthetic pathways. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in the synthesis of tetrazole sulfonyl chlorides, thereby reducing production costs and improving yields.

In terms of applications, tetrazoles are widely used as ligands in coordination chemistry due to their ability to form stable complexes with transition metals. The methyl substitution at position 1 enhances the ligand's donor properties without significantly altering its coordination geometry. This makes tetrazole derivatives like this compound ideal for use in homogeneous catalysis and organometallic synthesis.

The sulfonyl chloride functionality also makes this compound a valuable reagent in organic synthesis. It can undergo nucleophilic substitution with amines to form sulfonamides or with alcohols to form sulfonate esters. These transformations are critical in drug discovery and materials science applications where precise control over molecular architecture is essential.

Recent studies have demonstrated the potential of tetrazoles as precursors for nitrogen-rich materials with applications in energetic compounds and pyrotechnics. While these applications are still under investigation due to safety concerns associated with nitrogen-rich systems, preliminary results suggest that derivatives like tetrazole sulfonyl chlorides could play a role in developing next-generation energetic materials.

In addition to its role as a synthetic intermediate, tetrazoles are also being explored for their potential as sensors or indicators in analytical chemistry. The unique electronic properties of these compounds make them suitable candidates for detecting specific analytes or monitoring reaction progress under certain conditions.

The development of novel synthetic routes for tetrazoles has been another area of active research. For example, continuous-flow synthesis techniques have been applied to improve process control and scalability when producing compounds like tetrazole sulfonyl chlorides on an industrial scale.

In conclusion, 87469-12-3 (or 1-methyl-1H-tetrazolyl sulfonyl chloride) stands out as a versatile chemical entity with diverse applications across multiple disciplines within chemistry. Its unique combination of tetrazole and sulfonyl chloride functionalities continues to drive innovation in both academic research and industrial processes.

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